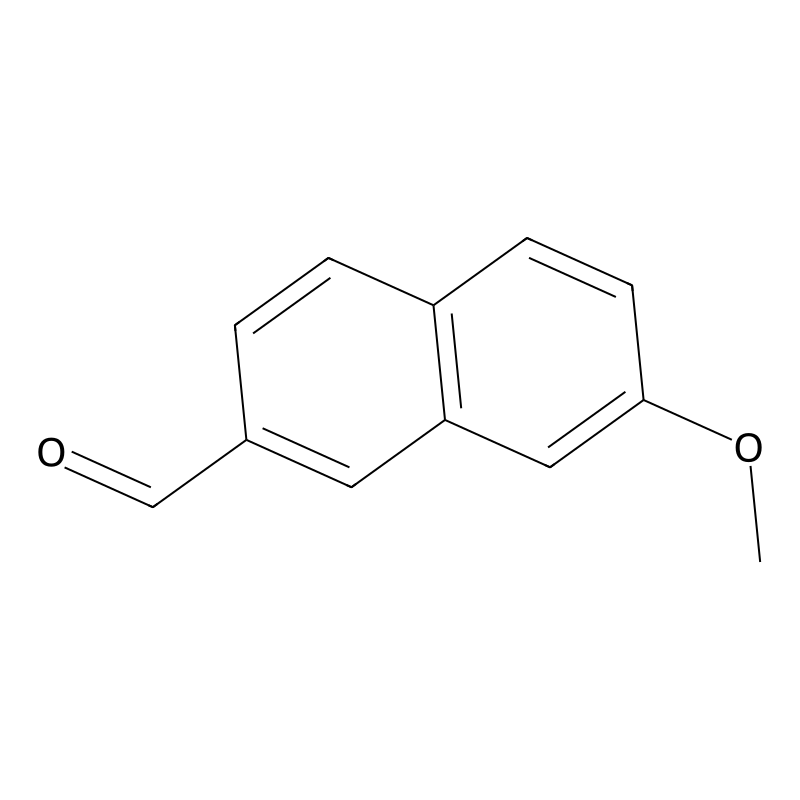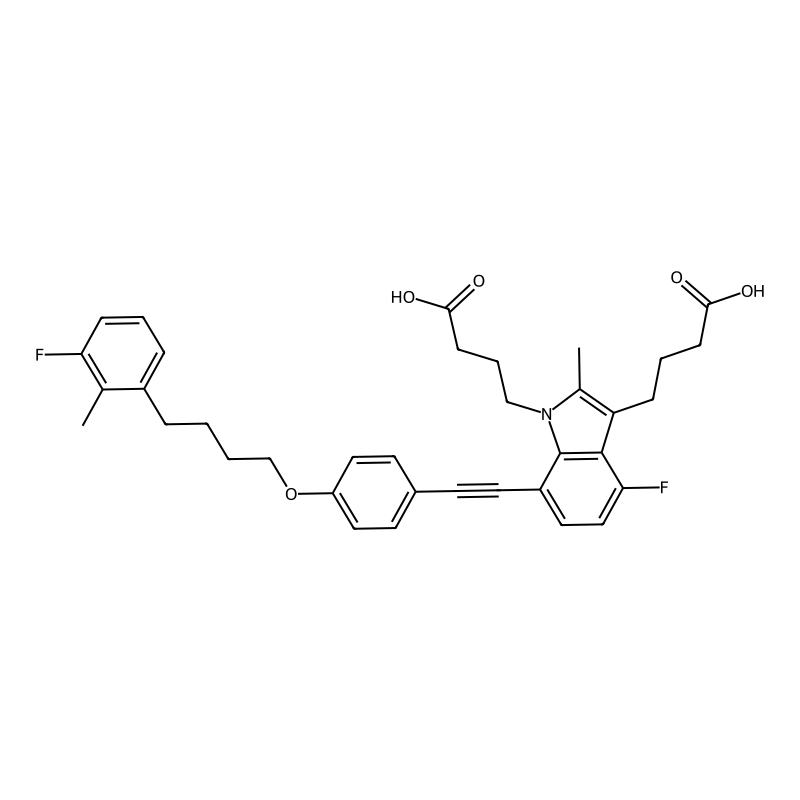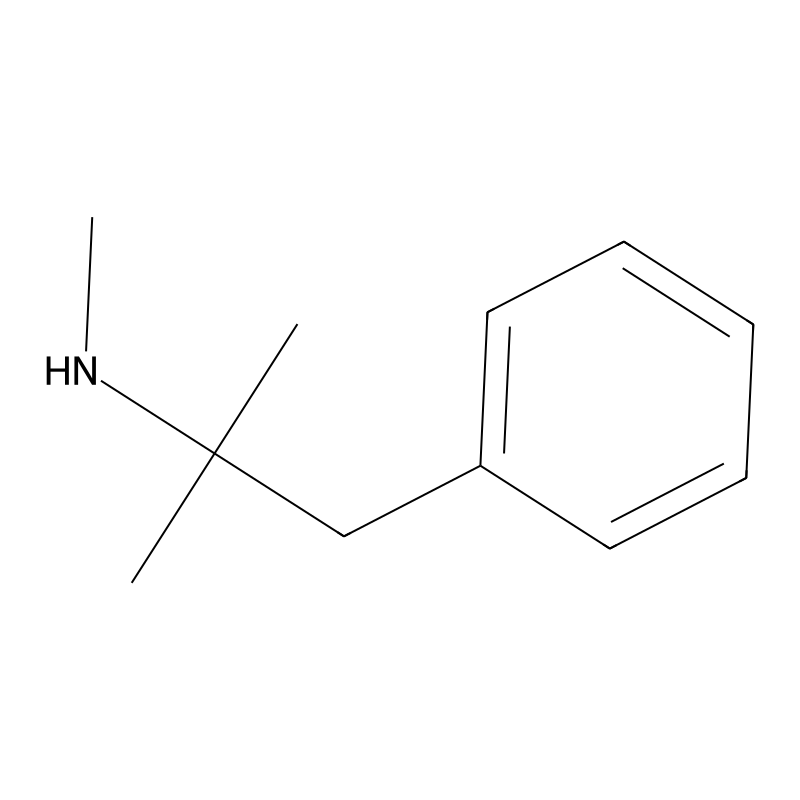7-Methoxy-2-naphthaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
7-Methoxy-2-naphthaldehyde is a derivative of naphthalene, characterized by a methoxy group and an aldehyde functional group. Its molecular formula is C12H10O2, and it has a molecular weight of 186.21 g/mol. The compound is known for its aromatic properties due to the naphthalene structure, which consists of two fused benzene rings. The presence of the methoxy group enhances its solubility in organic solvents and may influence its reactivity and biological activity.
Precursor for Organic Synthesis
M2N serves as a valuable building block for synthesizing other complex organic compounds. Its reactive aldehyde group and the presence of a methoxy group allow for further chemical modifications. Research has explored its use in creating various derivatives, including:
- 7-Methoxy-2-naphthoic acid: This carboxylic acid finds applications in the development of pharmaceuticals and functional materials [].
- 7-Methoxy-2-naphthol: This alcohol has potential uses in organic electronics and optoelectronic devices [].
- 7-Methoxy-2-naphthalenemethanol: This alcohol derivative holds promise for applications in material science and medicinal chemistry [].
These studies highlight the versatility of 7M2N as a starting material for the synthesis of diverse functional molecules.
Potential Applications in Material Science
The unique chemical structure of 7M2N makes it a potential candidate for developing advanced materials. Research suggests its possible applications in:
- Organic Light-Emitting Diodes (OLEDs): The aromatic structure and presence of a methoxy group might contribute to desirable photoluminescence properties for OLED applications [].
- Liquid Crystals: The elongated shape and rigid structure of 7M2N could be suitable for the development of novel liquid crystals with specific functionalities [].
- Oxidation: It can be oxidized to form corresponding carboxylic acids.
- Reduction: Reduction reactions can convert the aldehyde group into an alcohol.
- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.
- Electrophilic Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can add to the ring under appropriate conditions.
Research indicates that 7-Methoxy-2-naphthaldehyde exhibits various biological activities:
- Antimicrobial Properties: Some studies suggest it possesses antimicrobial effects against certain bacterial strains.
- Antioxidant Activity: The compound may exhibit antioxidant properties, contributing to its potential health benefits.
- Cytotoxic Effects: Preliminary studies indicate potential cytotoxicity against cancer cell lines, warranting further investigation into its therapeutic applications.
Several methods exist for synthesizing 7-Methoxy-2-naphthaldehyde:
- Starting from 2-Naphthol:
- A common method involves the methylation of 2-naphthol followed by oxidation to yield 7-Methoxy-2-naphthaldehyde.
- Using Methoxybenzaldehyde:
- Another approach involves the reaction of methoxybenzaldehyde with naphthalene derivatives in the presence of a catalyst.
- Catalytic Methods:
7-Methoxy-2-naphthaldehyde has various applications across different fields:
- Chemical Industry: Used as an intermediate in the synthesis of dyes and pigments.
- Pharmaceuticals: Potentially useful in drug development due to its biological activities.
- Research: Employed as a reagent in organic synthesis and studies involving aromatic compounds.
Interaction studies indicate that 7-Methoxy-2-naphthaldehyde may interact with various biological molecules:
- Protein Binding: Investigations into how it binds to proteins could elucidate its mechanism of action in biological systems.
- Enzyme Interaction: Studies on enzyme inhibition or activation may reveal insights into its potential therapeutic uses.
Several compounds are structurally similar to 7-Methoxy-2-naphthaldehyde. Here are some notable comparisons:
Each of these compounds has unique properties that differentiate them from 7-Methoxy-2-naphthaldehyde, influencing their respective applications and reactivities.








